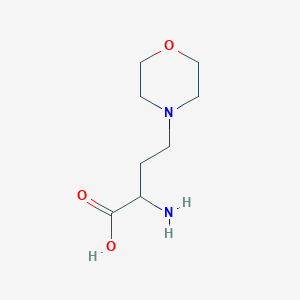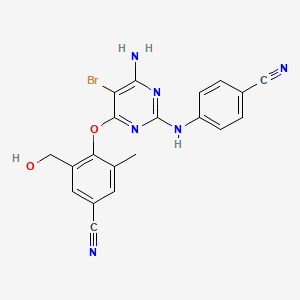
Fasudil Impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fasudil Impurity 3 is an impurity of Fasudil . Fasudil is a cyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor . It is used for the treatment of cerebral vasospasm . The molecular formula of Fasudil Impurity 3 is C14H17N3O2S.HCl .
Molecular Structure Analysis
The molecular structure of Fasudil Impurity 3 is represented by the formula C14H17N3O2S.HCl . The molecular weight is 291.37 .Physical And Chemical Properties Analysis
Fasudil Impurity 3 is a white powder . The molecular formula is C14H17N3O2S.HCl and the molecular weight is 291.37 .Aplicaciones Científicas De Investigación
Quality Control in Drug Manufacturing
Fasudil hydrochloride, a Rho-kinase inhibitor and vasodilator, undergoes stringent quality control during manufacturing. The identification and control of process-related impurities, including Fasudil Impurity 3, are crucial. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, as well as high-resolution TOF-MS analysis, play a vital role in ensuring the quality of fasudil hydrochloride. These methods help in determining the elemental compositions and structures of impurities, thereby aiding in quality control of the fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).
Pharmaceutical Analysis and Quality Control
In the realm of pharmaceutical analysis, a developed RP-HPLC method is utilized for determining the impurities and dimers in fasudil hydrochloride. This method is highlighted for its simplicity, accuracy, and sensitivity, making it a suitable choice for the assay and quality control of impurities and dimers in fasudil hydrochloride (Xiao-wen, 2013).
Drug Delivery Systems
Research into the development of drug delivery systems, like liposomal fasudil, is another application area. This involves creating formulations for delivering fasudil to targeted areas, such as the brain. Studies on the stability of fasudil-loaded liposomes and their sustained release properties are significant. These formulations show promise in clinical evaluation for conditions like ischemia (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).
Therapeutic Applications
Fasudil, including its impurities, is studied for its therapeutic applications. This includes research on its efficacy in conditions like stable angina, where fasudil significantly increased the ischemic threshold in patients during exercise. Such studies are crucial in understanding the drug's broader applications and efficacy (Vicari et al., 2005).
Propiedades
Número CAS |
166895-80-3 |
|---|---|
Nombre del producto |
Fasudil Impurity 3 |
Fórmula molecular |
C14H17N3O2S . HCl |
Peso molecular |
291.37 36.46 |
Apariencia |
White powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



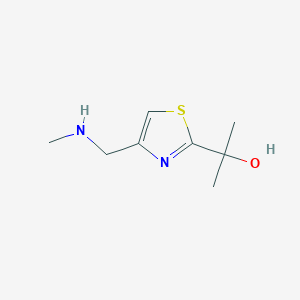
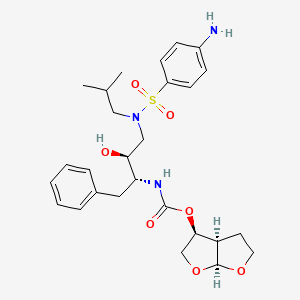
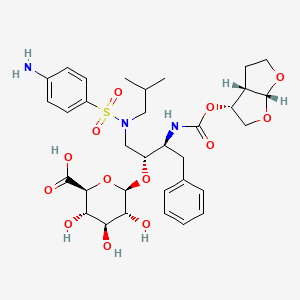
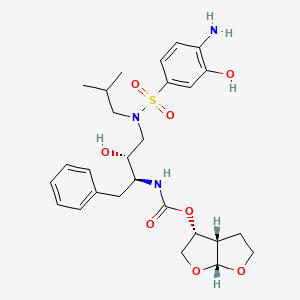
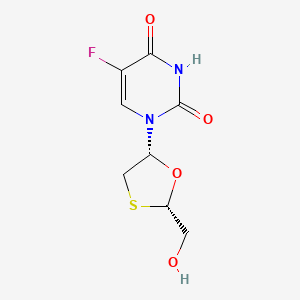
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
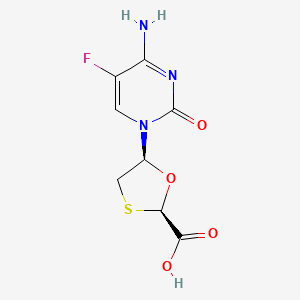
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
